Epipropidine chemical properties and stability
Epipropidine chemical properties and stability
This technical guide provides an in-depth analysis of Epipropidine (CAS 5696-17-3), a bis-epoxide alkylating agent historically investigated for antineoplastic activity.[1][2][3] This document focuses on its physicochemical instability—the primary barrier to its clinical translation—and provides rigorous protocols for handling, solubilization, and experimental validation.[3]
Physicochemical Profile, Stability Kinetics, and Handling Protocols
Executive Summary & Chemical Identity
Epipropidine (also known as Eponate or NSC 56308) represents a class of alkylating agents distinct from nitrogen mustards.[1][2][3] Instead of chloroethyl groups, it utilizes dual epoxide moieties attached to a 4,4'-bipiperidine scaffold.[1][2] While it demonstrates potent cytotoxicity via DNA cross-linking, its utility is severely limited by rapid hydrolytic degradation in aqueous environments.[3]
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | 1,1'-bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |
| CAS Registry Number | 5696-17-3 |
| Molecular Formula | C₁₆H₂₈N₂O₂ |
| Molecular Weight | 280.41 g/mol |
| Physical State | Crystalline solid (often hygroscopic) |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Sparingly soluble in water (with rapid decomposition) |
| Key Pharmacophore | Bis(2,3-epoxypropyl) amine functionality |
| Primary Hazard | Genotoxic / Vesicant .[1][2][3][4][5] Causes severe eye damage and DNA mutation.[1][2][3] |
The Stability Paradox: Reactivity vs. Degradation
The therapeutic efficacy of Epipropidine relies on the electrophilic strain of its epoxide rings.[3] However, this same strain renders the molecule highly susceptible to nucleophilic attack by water (hydrolysis), leading to inactivation.
Mechanism of Degradation
In aqueous media, Epipropidine undergoes ring-opening hydrolysis.[1][2][3] This reaction is pH-dependent and acid-catalyzed.[1][2][3]
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Protonation: The epoxide oxygen is protonated, increasing the electrophilicity of the carbon atoms.[3]
-
Nucleophilic Attack: Water attacks the less substituted carbon (or more substituted, depending on pH/mechanism), opening the ring.[3]
-
Product Formation: The result is a diol (glycol) derivative, which lacks the alkylating potential required for cytotoxicity.[2][3]
Critical Insight: Unlike nitrogen mustards which form an aziridinium ion intermediate, Epipropidine reacts directly as the epoxide.[3] The half-life (
Mechanism of Action & Degradation Pathways (Visualization)
The following diagram illustrates the bifurcated fate of Epipropidine: the therapeutic pathway (DNA Cross-linking) versus the degradation pathway (Hydrolysis).[2][3]
Figure 1: Kinetic competition between DNA alkylation (Green path) and hydrolytic inactivation (Red path).[1][2][3]
Validated Experimental Protocols
Protocol A: Anhydrous Solubilization for In Vitro Assays
Rationale: To prevent premature hydrolysis, the compound must never encounter water until the moment of administration.[3]
Reagents:
-
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves).[2]
Workflow:
-
Equilibration: Allow the Epipropidine vial to reach room temperature in a desiccator to prevent condensation.
-
Primary Stock: Dissolve Epipropidine in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.[1][2][3]
-
Checkpoint: Solution must be clear. If cloudy, sonicate for 10 seconds.[3]
-
-
Aliquot & Freeze: Immediately aliquot the stock into amber glass vials (gas-tight). Store at -80°C. Do not refreeze after thawing.
-
Working Solution (The "30-Second Rule"):
Protocol B: Chemical Inactivation (Safety)
Rationale: Epipropidine is a potent mutagen.[1][2][3] Spills must be neutralized chemically, not just wiped.[3]
Neutralizing Agent: 10% w/v Sodium Thiosulfate (
Steps:
-
Saturate pads with 10% Sodium Thiosulfate solution.[1][2][3]
-
Allow to sit for 30 minutes (minimum contact time).
Analytical Quality Control
Researchers characterizing Epipropidine must distinguish between the active parent and the hydrolyzed diol.[1][2][3] Standard LC-MS methods using aqueous mobile phases often degrade the sample during analysis.[1][2][3]
Recommended Method: Non-Aqueous HILIC or SFC
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) silica phase.[1][2][3]
-
Mobile Phase: Acetonitrile / Ammonium Formate (95:5).[1][2][3] High organic content suppresses on-column hydrolysis.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21910, Epipropidine.[1][2][3] Retrieved February 4, 2026.[3] [Link]
-
National Institutes of Health (NIH). Epipropidine - Substance Registration.[1][2][3] U.S. National Library of Medicine, ChemIDplus.[3] [Link][1][2]
-
European Chemicals Agency (ECHA). Epipropidine Registration Dossier (EC 227-170-0). [Link][1][2][3]
Sources
- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epiquinine | C20H24N2O2 | CID 10448938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prosopinine | C16H33NO3 | CID 42608371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
